molecular formula C21H20Cl2N2O6S B606087 BI-4924 CAS No. 2244452-09-1

BI-4924

Cat. No.: B606087
CAS No.: 2244452-09-1
M. Wt: 499.359
InChI Key: CJEJFFCPVBZSIE-OAHLLOKOSA-N
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Description

BI-4924 is a lipophilic, highly plasma protein bound selective phosphoglycerate dehydrogenase (PHGDH) inhibitor . It has an IC50 of 3 nM and shows excellent microsomal and hepatocytic stability . Intracellular trapping of this compound disrupts serine biosynthesis with an IC50 of 2200 nM at 72 h .


Synthesis Analysis

The synthesis of this compound involves a fragment-based screening followed by a hit optimization using structure-based drug design . This process has led to the development of a single-digit nanomolar lead series and improved potency by 6 orders of magnitude .


Molecular Structure Analysis

The molecular weight of this compound is 499.36 . The chemical formula is C21H20Cl2N2O6S . The structure of this compound has been determined through co-crystal structure analysis .


Chemical Reactions Analysis

PHGDH, the enzyme that this compound inhibits, catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) in a NAD-dependent manner .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO at a concentration of 125 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Targeting Phosphoglycerate Dehydrogenase (PHGDH) in Serine Biosynthesis

BI-4924 is a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), a rate-limiting enzyme in the serine synthesis pathway (SSP) in humans. This pathway converts glycolysis-derived 3-phosphoglycerate to 3-phosphopyruvate. The discovery of this compound and its prodrug BI-4916, which targets PHGDH, emerged from a fragment-based screening and subsequent optimization using structure-based drug design. This approach led to a single digit nanomolar lead series and improved potency by six orders of magnitude. The mechanism involves intracellular ester cleavage of the prodrug, enriching the carboxylic acid-based drug this compound inside cells and overcoming high cytosolic levels of competitive cofactors NADH/NAD+ (Weinstabl et al., 2019).

Mechanism of Action

BI-4924 acts as a highly potent co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive PHGDH inhibitor . It shows high selectivity against the majority of other dehydrogenase targets . Intracellular trapping of this compound disrupts serine biosynthesis .

Future Directions

The design and development of novel PHGDH inhibitors like BI-4924 may have broad implications for cancer treatment . Therapeutic strategies of PHGDH inhibitors in combination with traditional chemotherapeutic drugs may provide new perspectives for precision medicine and effective personalized treatment for cancer patients .

Properties

2244452-09-1

Molecular Formula

C21H20Cl2N2O6S

Molecular Weight

499.359

IUPAC Name

2-{4-[(1S)-1-[(4,5-Dichloro-1,6-dimethyl-1H-indol-2-yl)formamido]-2-hydroxyethyl]benzenesulfonyl}acetic acid

InChI

InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1

InChI Key

CJEJFFCPVBZSIE-OAHLLOKOSA-N

SMILES

O=C(O)CS(=O)(C1=CC=C([C@H](NC(C(N2C)=CC3=C2C=C(C)C(Cl)=C3Cl)=O)CO)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-4924;  BI 4924;  BI4924; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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